molecular formula C20H19N3O3 B2385593 (E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 1904613-87-1

(E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2385593
CAS No.: 1904613-87-1
M. Wt: 349.39
InChI Key: BJQMOHGQBJAICS-MDZDMXLPSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that features a furan ring, an oxadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a pyrrolidine derivative, followed by the introduction of the oxadiazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research is ongoing to determine its efficacy, safety, and mechanism of action in biological systems.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific performance characteristics.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one include other furan derivatives, oxadiazole derivatives, and pyrrolidine derivatives. Examples include:

  • (E)-3-(furan-2-yl)-1-(4-phenylpyrrolidin-1-yl)prop-2-en-1-one
  • 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine
  • 2-(furan-2-yl)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone

Uniqueness

What sets this compound apart is its combination of three distinct heterocyclic rings in a single molecule This unique structure imparts specific chemical and biological properties that are not found in simpler compounds

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-21-20(26-22-14)18-13-23(12-17(18)15-6-3-2-4-7-15)19(24)10-9-16-8-5-11-25-16/h2-11,17-18H,12-13H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQMOHGQBJAICS-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C=CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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